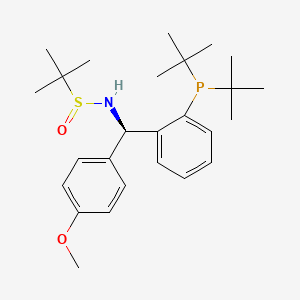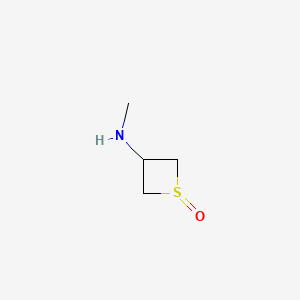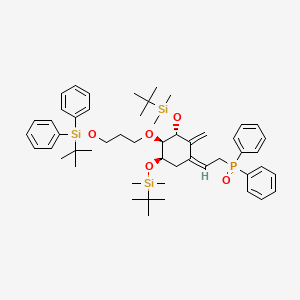
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is a complex organic compound characterized by multiple silyl ether groups and a phosphine oxide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide typically involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl and tert-butyldiphenylsilyl groups. The key steps include:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Cyclohexylidene Ring: Through a series of cyclization reactions.
Introduction of the Phosphine Oxide Moiety: Using diphenylphosphine oxide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine oxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The silyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction could produce phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound can be used to study the effects of silyl ether groups on biological activity and stability.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide involves its interaction with molecular targets through its silyl ether and phosphine oxide groups. These interactions can affect various pathways, including those involved in oxidation-reduction reactions and molecular stability.
Comparación Con Compuestos Similares
Similar Compounds
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)phosphine oxide
- ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine
Uniqueness
The uniqueness of ((Z)-2-((3R,4R,5R)-3,5-Bis((tert-butyldimethylsilyl)oxy)-4-(3-((tert-butyldiphenylsilyl)oxy)propoxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide lies in its specific combination of silyl ether and phosphine oxide groups, which confer unique reactivity and stability properties compared to similar compounds.
Propiedades
Fórmula molecular |
C52H75O5PSi3 |
|---|---|
Peso molecular |
895.4 g/mol |
Nombre IUPAC |
3-[(1R,2R,4Z,6R)-2,6-bis[[tert-butyl(dimethyl)silyl]oxy]-4-(2-diphenylphosphorylethylidene)-3-methylidenecyclohexyl]oxypropoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C52H75O5PSi3/c1-41-42(36-39-58(53,43-28-19-15-20-29-43)44-30-21-16-22-31-44)40-47(56-59(11,12)50(2,3)4)49(48(41)57-60(13,14)51(5,6)7)54-37-27-38-55-61(52(8,9)10,45-32-23-17-24-33-45)46-34-25-18-26-35-46/h15-26,28-36,47-49H,1,27,37-40H2,2-14H3/b42-36-/t47-,48-,49-/m1/s1 |
Clave InChI |
ZMORZUUWDXVEOG-BUKGRURPSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@@H]1C/C(=C/CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C(=C)[C@H]([C@@H]1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=C)C(C1OCCCO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)

![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)
![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
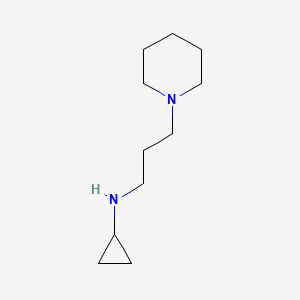
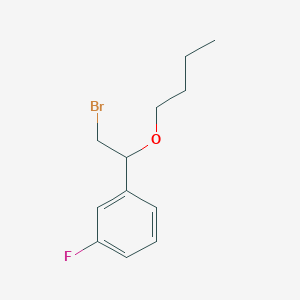

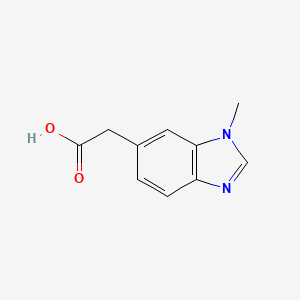
![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)
